molecular formula C11H12N2O B8548645 N-(4-cyano-2,3-dimethylphenyl)acetamide

N-(4-cyano-2,3-dimethylphenyl)acetamide

Cat. No.: B8548645
M. Wt: 188.23 g/mol
InChI Key: UYIXXXRDYPNIPZ-UHFFFAOYSA-N
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Description

N-(4-cyano-2,3-dimethylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a cyano group (-CN) at the 4-position and methyl groups (-CH₃) at the 2- and 3-positions. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen atom of the aromatic amine. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(4-cyano-2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C11H12N2O/c1-7-8(2)11(13-9(3)14)5-4-10(7)6-12/h4-5H,1-3H3,(H,13,14)

InChI Key

UYIXXXRDYPNIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-cyano-2,3-dimethylphenyl)acetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features
This compound 4-CN, 2,3-diCH₃ Strong electron-withdrawing -CN group; steric hindrance from methyl groups
Alachlor 2-Cl, 2,6-diethyl Chlorine substituent enhances lipophilicity; ethyl groups increase steric bulk
N-(4-hydroxyphenyl)acetamide 4-OH Polar -OH group improves solubility; hydrogen-bonding capability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-diCl, thiazol-2-yl Chlorine atoms increase electronegativity; thiazole ring enables coordination chemistry
  • Steric Effects : The 2,3-dimethyl substituents introduce steric hindrance, which may reduce rotational freedom and influence crystal packing or binding affinity in biological systems.

Physicochemical Properties

Property This compound Alachlor N-(4-hydroxyphenyl)acetamide
Molecular Weight (g/mol) 187.24 269.76 151.16
Predicted Melting Point High (due to -CN and -CH₃ groups) 40–45°C 168–170°C
Solubility Moderate in polar solvents Low in water High in polar solvents
  • Cyano Group Impact: The -CN group likely increases melting point and reduces water solubility compared to hydroxylated analogues.

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